molecular formula C13H18FNO4S B2578433 4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide CAS No. 1351605-40-7

4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide

Cat. No. B2578433
CAS RN: 1351605-40-7
M. Wt: 303.35
InChI Key: RPMJYJLSTSLEAN-UHFFFAOYSA-N
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Description

4-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H18FNO4S and its molecular weight is 303.35. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamics Studies

Research on piperidine derivatives, which share structural similarities with the compound , has focused on their adsorption and corrosion inhibition properties. These studies utilize quantum chemical calculations and molecular dynamics simulations to investigate the inhibition efficiencies of these compounds on the corrosion of iron, providing insights into their reactivity parameters and adsorption behaviors (S. Kaya et al., 2016).

Synthesis and Bioactivity Studies

New benzenesulfonamides have been synthesized and tested for cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. The research indicates the importance of specific substitutions, such as fluorine, hydroxy, and methoxy groups, in enhancing the compounds' bioactivity, which is crucial for anti-tumor activity studies (H. Gul et al., 2016).

Fluorination Techniques

The construction of fluorinated pyrazole derivatives through a one-pot tandem procedure highlights the methodological advancements in introducing fluorine atoms into complex molecules. Such techniques are pivotal for developing novel compounds with enhanced properties and potential therapeutic applications (Kai Zhang et al., 2014).

Cyclooxygenase Inhibition

Studies on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have explored their selectivity as cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom has been shown to significantly increase COX-1/COX-2 selectivity, leading to the identification of potent and selective COX-2 inhibitors for treating conditions such as rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).

Optical Properties and Ligand Affinity

Research on fluorinated bis(pyrazoles) has provided insights into their crystal and molecular structures, spectroscopic and dielectric properties, and hydrophobicity. The studies have also examined these compounds' absorption and fluorescence emission properties, which are slightly affected by the fluorination degree. Such investigations are crucial for understanding the optical properties and ligand affinity towards volatile organic compounds (A. Pedrini et al., 2020).

properties

IUPAC Name

4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO4S/c1-10-8-11(2-3-12(10)14)20(17,18)15-9-13(16)4-6-19-7-5-13/h2-3,8,15-16H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMJYJLSTSLEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCOCC2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.